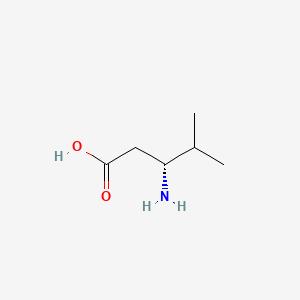

(r)-3-Amino-4-methylpentanoic acid

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(3R)-3-amino-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-4(2)5(7)3-6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLUJNGJDHCTUJY-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375828 | |

| Record name | (R)-beta-Homovaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75992-50-6 | |

| Record name | (R)-beta-Homovaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 75992-50-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Significance of β Amino Acids in Peptidomimetics and Drug Discovery

β-amino acids are structural isomers of the proteinogenic α-amino acids, characterized by the presence of two carbon atoms separating the amino and carboxyl functional groups. nih.gov This seemingly subtle difference in structure has profound implications for their use in drug discovery, particularly in the field of peptidomimetics. Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to overcome their inherent limitations, such as susceptibility to enzymatic degradation. nih.govresearchgate.net

The incorporation of β-amino acids into peptide sequences has proven to be a highly effective strategy for creating more robust and biologically active molecules. nih.gov These modified peptides, often referred to as α,β-peptides, exhibit enhanced resistance to proteolysis, leading to a longer duration of action in biological systems. researchgate.netacs.org Furthermore, β-amino acids introduce unique conformational properties, enabling the design of foldamers—synthetic oligomers that adopt well-defined secondary structures, such as helices and turns. wjarr.com This ability to control the three-dimensional shape of a molecule is crucial for optimizing its interaction with biological targets like receptors and enzymes. acs.org The diverse range of possible stereoisomers and substitution patterns in β-amino acids provides an expansive chemical space for molecular design, making them a versatile platform for developing novel therapeutics, including receptor agonists and antagonists, antimicrobial peptides, and enzyme inhibitors. nih.gov

The Stereochemical Importance of R 3 Amino 4 Methylpentanoic Acid

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of biological activity. For β-amino acids with a side chain, such as 3-amino-4-methylpentanoic acid, the potential for stereoisomerism is amplified, with four possible diastereoisomers. nih.gov The specific enantiomer, (R)-3-Amino-4-methylpentanoic acid , also known as (3R)-β-leucine, possesses a defined spatial orientation of its functional groups that is crucial for its interaction with chiral biological macromolecules. nih.gov

The "R" designation in its name refers to the absolute configuration at the chiral center, as determined by the Cahn-Ingold-Prelog priority rules. This precise arrangement dictates how the molecule fits into the binding pocket of a protein, influencing its efficacy and selectivity. libretexts.org The distinction between the (R) and (S) enantiomers is not trivial; often, only one enantiomer will exhibit the desired biological effect, while the other may be inactive or even produce undesirable effects. nih.gov Research efforts, therefore, frequently focus on the stereoselective synthesis of the (R)-enantiomer to ensure the production of a pure, biologically active compound. This stereochemical purity is paramount in pharmaceutical development to create drugs with predictable and optimized therapeutic profiles.

An Overview of Research Trajectories for R 3 Amino 4 Methylpentanoic Acid

Involvement in Protein Synthesis and Metabolism

L-leucine is one of six amino acids metabolized in resting skeletal muscle and is unique in its ability to be oxidized for energy within this tissue. researchgate.net It is a potent stimulator of muscle protein synthesis (MPS), acting as a trigger for the mTOR signaling pathway, a central regulator of cell growth and protein synthesis. nih.govresearchgate.net This has made L-leucine a focal point of research into muscle growth and recovery. frontiersin.org

The direct effects of this compound on muscle metabolism are less well-characterized. However, another metabolite of leucine, β-hydroxy-β-methylbutyrate (HMB), has been studied extensively for its anabolic and anti-catabolic properties in muscle. nih.govnih.gov HMB has been shown to enhance gains in muscle mass and strength, stimulate MPS, and reduce muscle protein breakdown. nih.govnih.govaging-us.comwikipedia.org One study found that HMB was superior to leucine in ameliorating starvation-induced muscle protein degradation in C2C12 myotubes, suggesting that metabolites of leucine can have potent and distinct effects on muscle tissue. aging-us.com While direct research is pending, the metabolic relationship between L-leucine and this compound suggests a potential, though currently unelucidated, role in the complex network of muscle metabolism.

Table 1: Effects of Leucine and its Metabolite HMB on Muscle Protein Metabolism

| Compound | Effect on Muscle Protein Synthesis (MPS) | Effect on Muscle Protein Breakdown (MPB) | Signaling Pathway Implication |

|---|---|---|---|

| L-Leucine | Potent stimulation. nih.govnih.gov | Can decrease protein proteolysis. researchgate.net | Activates mTOR signaling pathway. nih.govresearchgate.net |

| β-Hydroxy-β-methylbutyrate (HMB) | Stimulates to a similar extent as leucine. nih.govnih.gov | Attenuates breakdown, potentially via the ubiquitin-proteasome system. nih.govwikipedia.org | Activates mTOR signaling; may also enhance muscle cell membrane integrity. wikipedia.org |

| This compound | Not yet directly studied | Not yet directly studied | Not yet directly studied |

L-leucine is a critical signaling molecule in various cellular processes beyond muscle tissue, including the regulation of cell growth, metabolism, and proliferation, largely through the mTOR pathway. nih.govnih.gov For instance, in pancreatic β-cells, leucine influences gene transcription, protein synthesis, and proliferation. nih.gov The metabolism of branched-chain amino acids (BCAAs) like leucine is also of significant interest in the context of cancer cell metabolism, where these amino acids can serve as an energy source and support tumor growth. researchgate.net

Specific research on the direct impact of this compound on mammalian cell growth and viability is limited. Commercial suppliers of the compound provide handling instructions for cell-based assays, suggesting its use in such experimental systems. selleckchem.com Given that it is a naturally occurring human metabolite, it is an active component in the cellular environment. medchemexpress.comglpbio.comglpbio.comselleckchem.com However, its precise functions, whether as a signaling molecule in its own right or as a metabolic intermediate, are yet to be fully determined. The established roles of its precursor, L-leucine, in fundamental cellular activities underscore the need for further investigation into the specific contributions of this compound.

Naturally Occurring Instances and Biosynthetic Implications

This compound is not merely a laboratory chemical but has been identified in a variety of organisms, pointing to its natural synthesis and biological relevance.

Scientific databases have cataloged the presence of this compound in a diverse range of organisms, including the water flea Daphnia pulex, bacteria of the genus Paraburkholderia, and the Eastern honey bee, Apis cerana. nih.gov

Daphnia pulex : This crustacean is a keystone species in many freshwater ecosystems and a model organism for ecological and genomic research. wikipedia.org The availability of specific amino acids in the diet of Daphnia pulex has been shown to be a critical factor influencing its reproductive strategies. researchgate.netplos.org The detection of this compound in this organism suggests its involvement in its metabolic or physiological processes. nih.gov

Paraburkholderia : This genus includes nitrogen-fixing bacteria that form symbiotic relationships with plants. The biosynthesis of branched-chain amino acids, the precursors to this compound, has been demonstrated to be essential for the effective symbiosis between these bacteria and their host plants. nih.gov

Apis cerana : In the Eastern honey bee, amino acids play a crucial role in physiology, development, and the differentiation between queen and worker castes. mdpi.comnih.govmdpi.com Leucine is one of the most abundant amino acids in royal jelly and worker jelly, highlighting its importance in honey bee nutrition and development. mdpi.com The presence of this compound in Apis cerana indicates it is a component of the bee's natural metabolome. nih.gov

Table 2: Documented Natural Occurrence of this compound

| Organism | Phylum/Kingdom | Significance |

|---|---|---|

| Daphnia pulex (Water flea) | Arthropoda | Model organism for ecology; amino acids are crucial for reproduction. wikipedia.orgresearchgate.netplos.org |

| Paraburkholderia | Bacteria | Genus includes nitrogen-fixing symbionts; BCAA synthesis is vital for symbiosis. nih.gov |

| Apis cerana (Eastern honey bee) | Arthropoda | Important pollinator; amino acids are key for development and caste differentiation. mdpi.commdpi.com |

The primary biosynthetic route to this compound in humans and other organisms is through the action of the enzyme leucine 2,3-aminomutase. medchemexpress.comglpbio.comglpbio.com This enzyme catalyzes the intramolecular transfer of an amino group on L-leucine. Specifically, it converts (2S)-α-leucine (the common L-leucine) into (3R)-β-leucine, which is this compound. researchgate.net This is a minor pathway of L-leucine metabolism in most human tissues, accounting for less than 5% of its breakdown. However, in the testes, this pathway is significantly more active, responsible for about a third of L-leucine metabolism. researchgate.net

Enantiomeric Specificity in Biological Systems

The production of this compound in nature is a clear example of enantiomeric specificity in biological systems. While chemical synthesis in a laboratory without chiral catalysts typically results in a racemic mixture (equal amounts of the (R) and (S) enantiomers), biological systems often exhibit high stereoselectivity due to the specific three-dimensional structure of enzyme active sites. aging-us.com

The enzyme responsible for its synthesis, leucine 2,3-aminomutase, specifically produces the (3R)-enantiomer from the (2S)-enantiomer of leucine. researchgate.net This enzymatic control ensures that the (R)-isomer is the form predominantly synthesized in the biological contexts discussed. This specificity is crucial, as different enantiomers of a molecule can have vastly different biological activities. The existence of a dedicated, stereospecific enzyme for the production of (R)-β-leucine strongly implies that it has a defined, functional role in the organisms in which it is synthesized, even if all aspects of that role are not yet fully understood.

Pharmacological and Therapeutic Research Avenues for R 3 Amino 4 Methylpentanoic Acid and Its Derivatives

Application as a Core Structure in Drug Discovery and Development

The rigid backbone and chiral nature of (R)-3-Amino-4-methylpentanoic acid make it an attractive core structure for the development of novel therapeutic agents. Its utility has been highlighted in the design of enzyme inhibitors. For instance, the structural framework of this β-amino acid is relevant to the development of potent inhibitors of Angiotensin-Converting Enzyme 2 (ACE2). acs.org

Researchers have synthesized analogues of MLN-4760, a known potent ACE2 inhibitor, by utilizing derivatives of this compound. acs.org A novel synthetic route was developed to create fluorinated analogues of MLN-4760, intended for potential use as PET imaging agents for ACE2. acs.org This research underscores the value of the this compound scaffold in generating new molecules with high affinity for specific biological targets, thereby facilitating the discovery of new drugs and diagnostic tools. acs.org

The following table details the synthesized fluorinated MLN-4760 analogues and their inhibitory potency against ACE2, demonstrating the successful application of the core structure in creating highly active compounds.

| Compound | Inhibitory Potency (pIC50) |

| (S,S)-1 | 7.4 |

| (S,S)-2 | 7.3 |

| (S,S)-3 | 7.4 |

| (S,S)-4 | 7.2 |

| Data sourced from The Journal of Organic Chemistry. acs.org |

Development of Peptide Mimetics and Unnatural Amino Acid Conjugates

The incorporation of β-amino acids like this compound into peptide sequences is a key strategy in the development of peptidomimetics. nih.govacs.org These engineered molecules mimic the structure and function of natural peptides but possess significant advantages, most notably resistance to breakdown by proteolytic enzymes. nih.govwikipedia.org This enhanced stability increases their potential as therapeutic drugs. nih.gov

The use of β-amino acids significantly expands the structural diversity available for molecular design, offering a wide range of stereo- and regioisomers that can be used to fine-tune the biological activity of a peptide. nih.gov Peptides containing β-amino acids have been successfully developed as receptor agonists and antagonists, peptidase inhibitors, and antimicrobial agents. nih.gov The construction of bioactive peptides using β-amino acid patterns is a promising strategy for generating analogues with properties of high interest for medicinal chemistry. acs.org While specific peptidomimetics based on this compound are not extensively detailed in the literature, the principles of β-amino acid chemistry strongly support its potential as a building block for creating novel, stable, and potent peptide-based drugs. nih.govacs.orgwikipedia.org

Investigation of Receptor Ligand Potential

The potential of this compound and its derivatives as receptor ligands is an active area of investigation. A prime example is its use in creating inhibitors for the Angiotensin-Converting Enzyme 2 (ACE2) receptor. acs.org ACE2 is the cellular entry point for the SARS-CoV-2 virus, making it a critical target for therapeutic intervention. acs.org

As mentioned previously, derivatives of this compound were used to synthesize analogues of MLN-4760, a compound with a high affinity for the ACE2 receptor, with an IC50 value of 0.44 nM. acs.org The development of these new analogues, guided by computational docking studies, confirmed the inhibitory potency of this structural class and its ability to effectively bind to the ACE2 receptor. acs.org This demonstrates the significant potential of the this compound scaffold in designing high-affinity ligands for specific receptor targets.

Exploration as an Enzyme Inhibitor

The exploration of this compound as a component of enzyme inhibitors has yielded promising results, particularly against metallopeptidases.

ACE2 Inhibition: As established, the compound serves as a foundational structure for potent inhibitors of ACE2, a zinc-metallopeptidase. The successful synthesis of MLN-4760 analogues with pIC50 values up to 7.4 highlights its effectiveness in this role. acs.org

Dipeptidyl Peptidase III (DPP III) Inhibition Potential: Dipeptidyl Peptidase III (DPP III) is another zinc-metallopeptidase involved in various physiological processes, including pain modulation and oxidative stress response. nih.govtandfonline.com Research into DPP III inhibitors has shown that dipeptidyl hydroxamic acids can act as potent competitive inhibitors. tandfonline.com The specificity and potency of these inhibitors are influenced by the amino acid residues. For instance, the dipeptidyl hydroxamate H-Phe-Leu-NHOH, which contains leucine (B10760876), has been shown to differentiate between human and bacterial DPP III enzymes. tandfonline.com Given the structural similarity of this compound to leucine, it represents a promising candidate for the development of novel and selective DPP III inhibitors. tandfonline.com

Preclinical Research Paradigms and Target Identification

Based on a review of the available scientific literature, the specific application of this compound in the evaluation of biosimilar drug targets is not documented. This remains a potential, though currently unexplored, avenue for research.

Emerging research has implicated the metabolism of branched-chain amino acids (BCAAs), including leucine, in bone health and disease.

Studies on postmenopausal women have revealed a link between gut microbiota, serum amino acid levels, and bone mineral density (BMD). frontiersin.org One study found that women with low BMD had significantly lower serum concentrations of leucine and valine. frontiersin.org Furthermore, the metabolic pathways related to the biosynthesis of these amino acids were depleted in the low BMD group, suggesting a connection between BCAA availability and bone health. frontiersin.org Leucine, in particular, is known to promote the activity of osteoblasts, the cells responsible for bone formation. frontiersin.org

| Amino Acid | Finding in Low BMD Group vs. Normal BMD Group | Associated Metabolic Pathway Change |

| Leucine | Lower serum concentration | Depletion of biosynthesis pathway |

| Valine | Lower serum concentration | Depletion of biosynthesis pathway |

| Methionine | Lower serum concentration | Depletion of biosynthesis pathway |

| Data sourced from Frontiers in Cellular and Infection Microbiology. frontiersin.org |

Research into bone sarcomas, such as osteosarcoma and chondrosarcoma, has also highlighted the importance of leucine metabolism. These cancer cells appear to rely on BCAA metabolism for energy and growth. portlandpress.comresearchgate.net Studies have shown that disrupting leucine uptake or its metabolic degradation can negatively impact the energy status and viability of these tumorigenic bone cell lines. portlandpress.com This line of inquiry suggests that targeting leucine metabolism could be a potential therapeutic strategy for certain primary bone cancers. portlandpress.comresearchgate.net

Studies Related to Cardiovascular Biology

Research specifically investigating the role of this compound or its direct derivatives in cardiovascular biology is not extensively documented in publicly available scientific literature. While amino acids, in general, are fundamental to cardiovascular health, functioning as precursors for signaling molecules and contributing to metabolic regulation, dedicated studies focusing on the cardiovascular effects of this compound are sparse. The scientific community has yet to fully explore its potential impact on areas such as cardiac muscle function, vascular tone, or its role in cardiovascular diseases like atherosclerosis or hypertension.

Investigations in Neuroscience and Hormone Metabolism

This compound, also known as (3R)-beta-leucine, is a positional isomer of L-leucine. medchemexpress.com It is recognized as a human metabolite produced from the metabolism of L-leucine by the enzyme leucine 2,3-aminomutase. medchemexpress.comglpbio.com While the metabolism of branched-chain amino acids like leucine is crucial for brain function and can influence neurotransmitter synthesis, specific investigations into the direct neurological or hormonal effects of this compound are limited.

Derivatives of related amino acids have been explored for neurological activity. For instance, certain triterpenoids incorporating an amino-substituted A-ring have been noted for butyrylcholinesterase inhibitory activities, which is relevant to neuroscience. nih.gov However, research that directly links this compound to specific outcomes in neuroscience or hormone metabolism remains an open area for future investigation.

Role in Apoptosis and Infection Immunity Research

The direct role of this compound in apoptosis and infection immunity is not well-defined in existing research. However, studies on related amino acid derivatives provide insights into potential, yet unproven, areas of interest.

For example, a study on chrysin (B1683763) amino acid derivatives, which included a leucine methyl ester, found that these compounds could induce apoptosis in breast cancer cells. nih.gov This was demonstrated through the upregulation of Bax, downregulation of Bcl-2, and activation of caspases 3/7, suggesting a mitochondrial apoptosis pathway. nih.gov Another study focused on 3-amino-3,4-seco-triterpenoids, which are structurally distinct but contain an amino acid-like moiety. nih.gov One such derivative was shown to induce significant apoptosis and late apoptosis in A375 melanoma cells. nih.govresearchgate.net

These findings, while not directly involving this compound, highlight that amino acid derivatives can be engineered to modulate critical cellular processes like apoptosis. Research has yet to determine if this compound itself possesses similar intrinsic capabilities in the context of apoptosis or the immune response to infection.

Applications in Tumor Immunity and Hematology Research

The intersection of amino acid metabolism and cancer is an active area of research. nih.gov Altered amino acid metabolism is a hallmark of cancer, supporting rapid cell growth and influencing the tumor microenvironment. nih.gov While specific studies targeting this compound in tumor immunity and hematology are not prominent, research into derivatives of similar small molecules offers a glimpse into potential applications.

Studies on 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives have identified compounds with significant antiproliferative activity against lung cancer cells, including drug-resistant lines. mdpi.com In silico models for one of the promising derivatives suggested potential interaction with human SIRT2 and EGFR, which are known targets in cancer therapy. mdpi.com Furthermore, research into 3-amino-3,4-seco-derivatives of triterpenic acids showed growth inhibitory effects against various leukemia cell lines (K-562, CCRF-CEM, HL-60(TB), and RPMI-8226). nih.govresearchgate.net

These examples underscore the potential for developing derivatives of amino acids as anticancer agents. However, the specific role and applicability of this compound in modulating tumor immunity or in hematological research have not been specifically elucidated.

Table 1: Growth Inhibitory Activity of Selected 3-Amino-3,4-seco-triterpenoid Derivatives

| Compound | Cancer Type | Cell Line(s) | GI50 (µM) |

|---|---|---|---|

| Derivative 3 | Leukemia | K-562 | Submicromolar |

| Derivative 8 | Leukemia | K-562, CCRF-CEM, HL-60(TB), RPMI-8226 | Submicromolar |

| Derivative 11 | Leukemia | K-562, CCRF-CEM, HL-60(TB), RPMI-8226 | Submicromolar |

| Derivative 15 | Leukemia | K-562, CCRF-CEM, HL-60(TB), RPMI-8226 | Submicromolar |

| Derivative 16 | Leukemia | K-562, CCRF-CEM, HL-60(TB), RPMI-8226 | Submicromolar |

Data sourced from studies on triterpenoid (B12794562) derivatives, not this compound itself. GI50 represents the concentration required to inhibit cell growth by 50%. nih.govresearchgate.net

Modulation of Immune Molecules and Autoimmunity

Amino acids are known to be important modulators of the immune system. researchgate.net Glycine, for example, has demonstrated anti-inflammatory and immunomodulatory properties. researchgate.net The metabolism of branched-chain amino acids can also play a role in immune cell function. However, there is a lack of specific research into how this compound or its derivatives directly modulate immune molecules or their potential role in the context of autoimmune diseases. The potential for this compound to influence cytokine production, immune cell differentiation, or self-tolerance mechanisms remains unexplored.

Developmental Science and Cartilage Research

The role of this compound in developmental science and cartilage research is another area where specific studies are not currently available in the scientific literature. Amino acids are critical building blocks for proteins essential for growth and development, including the formation and maintenance of cartilage. However, investigations have not yet focused on whether this particular beta-amino acid has a unique or significant role in these processes.

Research on CD & Adhesion Molecules

There is currently no specific research available that details the effects of this compound on Cluster of Differentiation (CD) markers or cell adhesion molecules. These molecules are crucial for immune cell recognition, signaling, and migration. While some research has noted connections between unrelated compounds and certain CD molecules like CD319/SLAMF7, a direct link to this compound has not been established. medchemexpress.com The potential for this compound or its derivatives to influence cell-cell interactions or immune surveillance through the modulation of these surface proteins is an area open to future scientific inquiry.

Advanced Analytical and Spectroscopic Characterization in Research Settings

Chiral Purity Determination Methodologies for (R)-3-Amino-4-methylpentanoic Acid

The enantiomeric purity of this compound is a critical parameter, as different enantiomers can exhibit distinct biological activities. mdpi.com Several advanced chromatographic and electrophoretic techniques are utilized to resolve and quantify the enantiomers of amino acids. mdpi.comchromatographytoday.com

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for chiral separations. The use of chiral stationary phases (CSPs) is a common approach. mdpi.comsigmaaldrich.com For amino acids, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, have proven particularly effective for resolving underivatized enantiomers. chromatographytoday.comsigmaaldrich.com These phases are compatible with a wide range of mobile phases, including aqueous and organic solvents, making them suitable for polar and ionic compounds like amino acids. sigmaaldrich.com The CHIROBIOTIC T column, for instance, utilizes teicoplanin as the chiral selector and has been successful in resolving the enantiomers of various underivatized amino acids. chromatographytoday.comsigmaaldrich.com

Another HPLC-based method involves pre-column derivatization with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. nih.govresearchgate.net Reagents like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) are used for this purpose. researchgate.net The resulting diastereomers exhibit different retention times, allowing for their quantification and the determination of the enantiomeric excess (ee). nih.gov

Gas Chromatography (GC): GC is another established technique for the enantioseparation of amino acid enantiomers, typically requiring derivatization to increase volatility. mdpi.com Chiral stationary phases based on cyclodextrins have been employed for the separation of derivatized amino acid enantiomers. mdpi.com

Capillary Electrophoresis (CE): CE, particularly micellar electrokinetic chromatography (MEKC), offers a high-efficiency separation method for chiral compounds. nih.gov In MEKC, chiral selectors, such as cyclodextrin (B1172386) derivatives, are added to the background electrolyte to facilitate the separation of enantiomers. nih.gov

| Method | Principle | Application to Amino Acids | Key Considerations |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP). | Direct separation of underivatized amino acids on CSPs like teicoplanin-based columns. chromatographytoday.comsigmaaldrich.com | Choice of CSP and mobile phase is crucial for resolution. sigmaaldrich.com |

| HPLC with Chiral Derivatization | Formation of diastereomers with a chiral derivatizing agent, followed by separation on an achiral column. | Derivatization with reagents like Marfey's reagent. nih.govresearchgate.net | Derivatization adds a step and potential for impurities. sigmaaldrich.com |

| Chiral GC | Separation of volatile, derivatized enantiomers on a chiral stationary phase. | Used for derivatized amino acid enantiomers. mdpi.com | Requires derivatization to increase analyte volatility. mdpi.com |

| Capillary Electrophoresis (CE) | Differential migration of enantiomers in an electric field in the presence of a chiral selector. | MEKC with cyclodextrin derivatives as chiral selectors. nih.gov | High separation efficiency and low sample consumption. |

Spectroscopic Techniques for Structural Elucidation (Excluding Basic Compound Identification)

Beyond confirming the basic structure, advanced spectroscopic techniques provide deeper insights into the purity, conformation, and metabolic fate of this compound.

Nuclear Magnetic Resonance (NMR) Applications in Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the enantiomeric excess (ee) of chiral compounds, including amino acids. acs.orgacs.orgnih.gov This is often achieved by using chiral resolving agents that form diastereomeric complexes with the enantiomers, leading to distinct signals in the NMR spectrum. nih.gov

One approach involves the use of chiral derivatizing agents. For instance, derivatization with (R)-2-(2-fluorophenyl)-2-hydroxyacetic acid has been used to differentiate chiral amino acids via ¹⁹F NMR spectroscopy. rsc.org The resulting diastereomers exhibit different ¹⁹F chemical shifts, allowing for their quantification and the determination of diastereomeric or enantiomeric ratios. rsc.org

Another method utilizes chiral solvating agents or metal complexes. acs.orgnih.gov For example, the formation of diastereomeric complexes with a chiral palladium compound allows for the determination of the enantiomeric excess of α-amino acids through ³¹P NMR spectroscopy. acs.org The integration of the distinct phosphorus signals for each diastereomer provides a quantitative measure of the enantiomeric composition. acs.org

Parahydrogen-induced hyperpolarization (PHIP) has also been employed to enhance the NMR signals of amino acid enantiomers, enabling their discrimination and quantification at very low concentrations without the need for derivatization. nih.gov

| NMR Method | Principle | Application to Amino Acids | Advantages |

| ¹⁹F NMR with Chiral Derivatizing Agent | Formation of diastereomers with a fluorine-containing chiral agent, leading to distinct ¹⁹F NMR signals. rsc.org | Derivatization with (R)-2-(2-fluorophenyl)-2-hydroxyacetic acid for enantiodiscrimination. rsc.org | High sensitivity of the ¹⁹F nucleus and potential for accurate quantification. rsc.org |

| ³¹P NMR with Chiral Metal Complex | Formation of diastereomeric metal complexes with a chiral ligand, resulting in separate ³¹P NMR signals. acs.org | Use of a chiral palladium complex to determine enantiomeric excess. acs.org | Provides information on both enantiomeric excess and absolute configuration. acs.org |

| ¹H NMR with Chiral Resolving Agent | Formation of diastereomeric complexes with a chiral host, leading to chemical shift non-equivalence in the ¹H NMR spectrum. acs.orgnih.gov | Use of agents like (R)-1,1'-bi-2-naphthol (BINOL) in conjunction with 2-formylphenylboronic acid. acs.org | A rapid method for determining enantiomeric excess. acs.org |

| Parahydrogen-Induced Hyperpolarization (PHIP)-NMR | Signal enhancement through the use of parahydrogen, allowing for the detection of low concentrations of enantiomers. nih.gov | Discrimination and quantification of D- and L-α-amino acids in complex mixtures without derivatization. nih.gov | High sensitivity, enabling analysis at submicromolar concentrations. nih.gov |

Mass Spectrometry for Metabolite Profiling

Mass spectrometry (MS), often coupled with a separation technique like liquid chromatography (LC) or gas chromatography (GC), is a primary tool for metabolomics and the profiling of metabolites. nih.govnih.gov Untargeted metabolomics using LC-MS can detect and quantify thousands of small molecules in biological samples, providing a comprehensive view of the metabolome. osti.gov

In the context of this compound, which is structurally related to the drug pregabalin (B1679071), metabolite profiling is crucial for understanding its metabolic fate. nih.govmdpi.comnih.gov While pregabalin itself undergoes minimal metabolism, with the majority being excreted unchanged, mass spectrometry is essential to detect and identify any potential metabolites, even at very low concentrations. mdpi.comnih.gov High-resolution mass spectrometers, such as quadrupole time-of-flight (Q-TOF) instruments, provide accurate mass measurements that are critical for the identification of unknown metabolites. osti.gov

The Human Metabolome Database lists 3-Amino-4-methylpentanoic acid as a secondary metabolite, noting it is not naturally occurring in humans and is only found in individuals exposed to it. This highlights the role of advanced analytical techniques like mass spectrometry in exposome research, which studies the totality of human environmental exposures.

| Technique | Principle | Application in Metabolite Profiling | Key Information Provided |

| LC-MS | Separation of metabolites by liquid chromatography followed by mass analysis for detection and identification. nih.gov | Widely used for analyzing polar and non-volatile metabolites in biological fluids. nih.gov | Retention time, accurate mass-to-charge ratio (m/z), and fragmentation patterns for compound identification. nih.govosti.gov |

| GC-MS | Separation of volatile metabolites by gas chromatography before mass analysis. nih.gov | Requires derivatization for non-volatile compounds like amino acids. | Provides retention indices and characteristic mass spectra for identification. |

Future Directions and Emerging Applications in Academic Research

Novel Synthetic Strategies for Enhanced Sustainability and Efficiency

The development of efficient and sustainable methods for the synthesis of enantiomerically pure β-amino acids like (r)-3-Amino-4-methylpentanoic acid is a significant area of ongoing research. Traditional synthetic routes can be lengthy and may involve hazardous reagents. Modern approaches are increasingly focused on catalytic asymmetric methods to improve efficiency and reduce environmental impact.

Recent advancements have highlighted the use of organocatalysis, transition metal catalysis, and biocatalysis for the asymmetric synthesis of β-amino acids. rsc.org For instance, a general method for the asymmetric synthesis of β-amino acids, including β-leucine, involves the dipolar cycloaddition of nitrones with various reactants. rsc.org This method has demonstrated diastereoselectivity in the formation of the cycloadducts, which are then converted to the free β-amino acids. rsc.org

Another promising strategy involves the addition of titanium enolates of esters to tert-butanesulfinyl imines. This method has been shown to produce a wide range of β-amino acid derivatives with high yields and diastereoselectivities. nih.gov The resulting N-sulfinyl-β-amino ester products are versatile intermediates for further synthetic transformations. nih.gov

Furthermore, enzymatic and chemoenzymatic methods are being explored to enhance the sustainability of β-amino acid synthesis. These biocatalytic approaches offer high enantioselectivity under mild reaction conditions, presenting a greener alternative to traditional chemical methods. The development of stereoselective and economically feasible synthetic routes remains a key challenge, particularly for producing specific stereoisomers like this compound. chiroblock.com

Table 1: Comparison of Asymmetric Synthetic Strategies for β-Amino Acids

| Synthetic Strategy | Key Features | Advantages | Challenges |

| Nitrone Cycloaddition | Involves dipolar cycloaddition of chiral nitrones with vinyl acetate (B1210297) or similar compounds. rsc.org | General applicability for various β-amino acids. rsc.org | Moderate to good diastereoselectivity. rsc.org |

| Enolate Addition to Sulfinyl Imines | Addition of titanium ester enolates to tert-butanesulfinyl imines. nih.gov | High yields and diastereoselectivities for a broad range of substitution patterns. nih.gov | Requires stoichiometric use of chiral auxiliary. |

| Catalytic Asymmetric Synthesis | Utilizes transition metal catalysts, organocatalysts, or enzymes. rsc.org | High efficiency, potential for high enantioselectivity, and reduced waste. rsc.org | Catalyst development and optimization for specific substrates. |

Exploration of New Biological Targets and Mechanisms of Action

This compound is a human metabolite, naturally produced from the metabolism of L-leucine by the enzyme leucine (B10760876) 2,3-aminomutase. medchemexpress.com While the biological roles of L-leucine are well-documented, particularly in stimulating muscle protein synthesis through the mTOR signaling pathway, the specific biological targets and mechanisms of action of its β-isomer are less understood. nih.govnih.gov

Research into the biological activity of β-amino acids suggests they can act as peptidomimetics, creating analogues of biologically active peptides with enhanced stability against proteolytic degradation. nih.gov The incorporation of β-amino acids can modulate the conformation and dynamics of peptides, leading to novel biological activities. acs.org

Future research is likely to focus on identifying specific enzymes, receptors, and transporters that interact with this compound. Given that its precursor, L-leucine, has been investigated for its effects on various cellular processes, including its potential dual role in cancer, exploring the downstream effects of this compound is a crucial next step. mdpi.com For example, studies on leucine have shown its involvement in modulating intestinal glucose absorption and purinergic signaling. researchgate.net Investigating whether this compound shares or has distinct effects on these pathways could reveal new therapeutic opportunities.

The observation that this compound is produced by microorganisms like Torulaspora delbrueckii during wine fermentation and can influence the aroma profile suggests a role in microbial metabolism and signaling. medchemexpress.com Elucidating the enzymatic pathways and regulatory networks involving this compound in these organisms could open up new applications in biotechnology and food science.

Integration into Complex Biomolecular Systems and Nanotechnology

The unique structural properties of β-amino acids, including this compound, make them attractive building blocks for the construction of complex biomolecular systems and nanomaterials. The incorporation of β-amino acids into peptide backbones can induce stable secondary structures, such as helices and sheets, which are fundamental to the design of functional biomaterials. chiroblock.com

In the field of nanotechnology, peptides and proteins are being used as versatile components for the synthesis of novel materials and devices. nih.gov The ability to precisely control the sequence and conformation of peptides allows for the self-assembly of well-defined nanostructures. nih.gov The inclusion of this compound into peptide sequences could lead to the formation of peptidomimetics with enhanced stability and novel functionalities for applications in drug delivery and biosensing. numberanalytics.commdpi.com

For example, peptide-based nanomaterials are being developed as non-viral vectors for gene delivery and as scaffolds for tissue engineering. mdpi.com The resistance of β-amino acid-containing peptides to enzymatic degradation is a significant advantage in these applications, as it can prolong their circulation time and improve their therapeutic efficacy. nih.gov

Future research will likely explore the systematic incorporation of this compound and other β-amino acids into self-assembling peptide systems to create novel hydrogels, nanofibers, and nanoparticles with tailored properties. These materials could find applications in areas such as controlled drug release, regenerative medicine, and the development of advanced diagnostic tools.

Computational Chemistry and Modeling for Structure-Activity Relationship (SAR) Studies

Computational chemistry and molecular modeling are powerful tools for understanding the structure-activity relationships (SAR) of bioactive molecules and for the rational design of new compounds. nih.gov For this compound, computational methods can provide valuable insights into its conformational preferences, interactions with biological targets, and the structural basis for its biological activity.

Molecular docking simulations can be used to predict the binding modes of this compound and its derivatives to the active sites of enzymes or the binding pockets of receptors. researchgate.net These studies can help to identify potential biological targets and to guide the design of more potent and selective inhibitors or agonists. For instance, computational studies on leucine have been used to predict its binding to proteins like interleukin-1 beta. researchgate.net

Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of a series of this compound analogues with their biological activity. While specific SAR studies on this compound are not yet widely published, the principles of SAR for other bioactive molecules, such as beta-blockers, can inform future research directions. pharmaguideline.comyoutube.com These models can be used to predict the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process. The future of research in this area will likely involve a synergistic combination of computational and experimental approaches to fully elucidate the SAR of this compound and to unlock its full therapeutic potential.

Q & A

Q. Advanced

- Catalyst Design : Chiral ligands (e.g., BINAP) or enzymes (e.g., lipases) enhance stereocontrol. For example, Candida antarctica lipase resolves racemic esters via kinetic resolution .

- Reaction Optimization : Low temperatures reduce racemization, while inert atmospheres prevent oxidation of sensitive intermediates .

- Side Reaction Mitigation : Protecting groups (e.g., tert-butoxycarbonyl) shield amino groups during synthesis .

What role does this compound play in β-peptide design, and how does its stereochemistry affect peptide stability?

Basic

As a β-amino acid, it introduces conformational rigidity into β-peptide backbones, enhancing resistance to proteolytic degradation. The (R)-configuration influences helical or sheet-like secondary structures, which can be validated via circular dichroism (CD) or molecular dynamics simulations . Studies show that stereochemical alignment impacts thermal stability and binding affinity to biological targets .

How do solvent systems and column choices in HPLC impact the separation efficiency of this compound from its enantiomers?

Q. Advanced

- Mobile Phase : Polar-organic solvents (e.g., methanol/acetic acid/triethylamine) improve retention and selectivity on Chirobiotic columns .

- Column Chemistry : Teicoplanin-based phases (Chirobiotic T) offer hydrogen-bonding interactions, while aglycone variants (Chirobiotic TAG) enhance hydrophobic retention for methylated analogs .

- Temperature Control : Elevated temperatures (25–40°C) reduce analysis time without compromising resolution .

What are the key challenges in scaling up laboratory synthesis of this compound for in vivo studies?

Q. Basic

- Stereochemical Integrity : Maintaining enantiopurity during crystallization or chromatography at larger scales .

- Cost-Efficiency : Transitioning from noble metal catalysts (e.g., Pd) to cheaper alternatives .

- Purification : Removing trace solvents (e.g., t-butyl methyl ether) via vacuum distillation .

How do computational models predict the interaction of this compound with biological targets, and what validation methods are used?

Q. Advanced

- Docking Simulations : Software like AutoDock Vina models binding to enzymes (e.g., leucine 2,3-aminomutase) using crystal structures (PDB: 1XRS) .

- Molecular Dynamics (MD) : Assesses conformational stability in aqueous or membrane environments .

- Experimental Validation : Isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) quantifies binding affinities predicted in silico .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.